molecular formula C17H16Cl2N2OS B14500301 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- CAS No. 65240-96-2

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-

Katalognummer: B14500301
CAS-Nummer: 65240-96-2
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: DAOQXOMAPLHZKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-: is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and two chloroethyl substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- typically involves the reaction of phenothiazine with chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with different reactivity.

    Substitution: Substituted products with new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a precursor in the synthesis of various phenothiazine derivatives, which are important in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antipsychotic and anti-inflammatory effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 10H-Phenothiazine-10-carboxamide
  • N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
  • 10H-Phenothiazine-2-carboxamide

Comparison: Compared to other phenothiazine derivatives, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- is unique due to the presence of two chloroethyl groups. These groups enhance its reactivity and potential for forming covalent bonds with biological molecules, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

65240-96-2

Molekularformel

C17H16Cl2N2OS

Molekulargewicht

367.3 g/mol

IUPAC-Name

N,N-bis(2-chloroethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H16Cl2N2OS/c18-9-11-20(12-10-19)17(22)21-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)21/h1-8H,9-12H2

InChI-Schlüssel

DAOQXOMAPLHZKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.